2-Nonenoic acid, ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

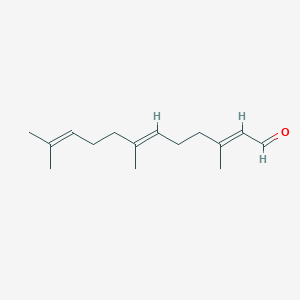

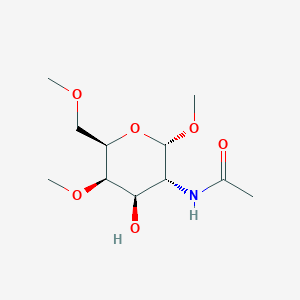

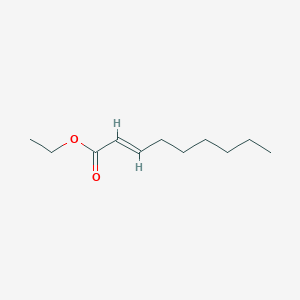

2-Nonenoic acid, ethyl ester is a chemical compound with the formula C11H20O2 . It is also known by other names such as Ethyl 2-nonenoate and ethyl non-2-enoate .

Synthesis Analysis

The synthesis of an ester like this compound can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Esters like this compound undergo a variety of chemical reactions. The general mechanism for these reactions involves nucleophilic attack on the carbonyl group, followed by the removal of a leaving group .Physical And Chemical Properties Analysis

The molecular weight of this compound is 184.2753 . More detailed physical and chemical properties such as density, boiling point, and flash point can be found in specialized databases .科学的研究の応用

Chemical Analysis and Characterization

Research has been conducted on the analysis of compounds related to 2-Nonenoic acid, ethyl ester. For instance, the reaction liquid of acetyl-acetic acid ethyl ester with n-butane bromide was analyzed, revealing the presence of compounds like 2-acetyl-hexanoic acid ethyl ester and its derivatives, which have wide applications in anesthetics, spices, and medicines (Ming, 2007).

Catalytic Esterification

Studies on catalytic esterification involving compounds similar to this compound have been explored. For example, the catalytic esterification of 2-ethylhexanoic acid with 2-ethyl-1-hexanol in supercritical carbon dioxide was studied, focusing on the effects of pressure, temperature, and catalyst type. This process is relevant for synthesizing esters like 2-ethylhexyl 2-ethylhexanoate, which have significant industrial applications (Ghaziaskar, Daneshfar, & Calvo, 2006).

Industrial Synthesis

The semi-continuous production of esters, including those structurally similar to this compound, has been researched. A study focused on the economic feasibility of producing 2-ethyl hexyl oleate in a solvent-free medium using a packed bed reactor, highlighting the technical and economic viability of this sustainable method in ester production (Hosney & Mustafa, 2020).

Synthetic Lubricant Applications

The synthesis and applications of esters like bis(2-ethylhexyl) ester of sebacic acid, which are structurally similar to this compound, have been explored. These esters are widely used in the aerospace, automobile, and manufacturing industries as synthetic lubricants. Their synthesis was achieved under subcritical and near-critical conditions without external catalysts, demonstrating both economic and environmental advantages (Narayan & Madras, 2017).

Pharmaceutical and Polymer Applications

Studies have also been conducted on the effects of aliphatic esters, like ethyl nonanoate, on the degradation behavior of in situ forming systems in pharmaceutical and polymer science. These studies are crucial for understanding how such esters impact the formation, morphology, and degradation of polymeric implants and drug delivery systems (Mashak et al., 2011).

作用機序

The mechanism of action for the formation of esters involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst, typically a strong acid like sulfuric acid . This reaction is slow and reversible, and the ester is often distilled off as soon as it forms to prevent the reverse reaction .

特性

CAS番号 |

17463-01-3 |

|---|---|

分子式 |

C11H20O2 |

分子量 |

184.27 g/mol |

IUPAC名 |

ethyl non-2-enoate |

InChI |

InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h9-10H,3-8H2,1-2H3 |

InChIキー |

ZCSDUGXKKBIICL-UHFFFAOYSA-N |

異性体SMILES |

CCCCCC/C=C/C(=O)OCC |

SMILES |

CCCCCCC=CC(=O)OCC |

正規SMILES |

CCCCCCC=CC(=O)OCC |

その他のCAS番号 |

17463-01-3 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。